molecular formula C15H24 B11894103 (1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene CAS No. 28477-64-7

(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene

Cat. No.: B11894103
CAS No.: 28477-64-7
M. Wt: 204.35 g/mol
InChI Key: DVBSKQAFCDJNSL-ILXRZTDVSA-N
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Description

(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene is a complex organic compound known for its unique spiro structure. This compound is characterized by a spiro[4.5]decane framework, which includes a cyclohexane ring fused to a cyclopentane ring, with a methyl and a prop-1-en-2-yl group attached. The stereochemistry of the compound is defined by the (1R,4S,5R) configuration, indicating the specific three-dimensional arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, such as a diene or an enone, under acidic or basic conditions to form the spiro structure. The reaction conditions often require careful control of temperature, solvent, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with spirocyclic frameworks.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde: This compound has a similar spiro structure but differs in the functional groups attached.

    (1R,4S,5R)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol: Another similar compound with a hydroxyl group instead of a methyl group.

Uniqueness

The uniqueness of (1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[45]dec-7-ene lies in its specific stereochemistry and the presence of both methyl and prop-1-en-2-yl groups

Properties

CAS No.

28477-64-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,4S,5R)-1,8-dimethyl-4-prop-1-en-2-ylspiro[4.5]dec-8-ene

InChI

InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3/t13-,14+,15+/m1/s1

InChI Key

DVBSKQAFCDJNSL-ILXRZTDVSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@]12CCC(=CC2)C)C(=C)C

Canonical SMILES

CC1CCC(C12CCC(=CC2)C)C(=C)C

Origin of Product

United States

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